molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No. B1293522
CAS RN: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Patent
US05523476

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone separated by distillation from the mixture of Example 2, and 43.8 g (0.413 mol) of sodium carbonate were charged, and the mixture was reacted at 130° C. for 8 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 79.5 g of tetrafluorophthalic anhydride. The yield was 87.5%.
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1(F)[C:10]2[C:5](=[C:6]([F:14])[C:7]([F:13])=[C:8]([F:12])[C:9]=2[F:11])[C:4](=[O:15])[O:3]1.C(=O)([O-])[O-:18].[Na+].[Na+]>>[F:11][C:9]1[C:8]([F:12])=[C:7]([F:13])[C:6]([F:14])=[C:5]2[C:4](=[O:15])[O:3][C:2](=[O:18])[C:10]=12 |f:1.2.3|

Inputs

Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
100 g
Type
reactant
Smiles
FC1(OC(C2=C(C(=C(C(=C12)F)F)F)F)=O)F
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer
ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 130° C. for 8 hours with vigorous stirring
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 79.5 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.